Lutetium(III) trifluoromethanesulfonate

Übersicht

Beschreibung

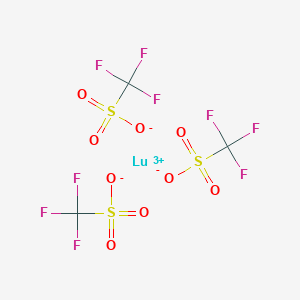

Lutetium(III) trifluoromethanesulfonate (Lu(CF₃SO₃)₃, CAS 126857-69-0) is a rare-earth metal triflate with a molecular weight of 622.17 g/mol . It is a hygroscopic white powder, widely used as a Lewis acid catalyst in organic synthesis, particularly in solvent-free reactions such as the synthesis of benzimidazoles . Its small ionic radius (Lu³⁺: ~0.977 Å, based on Shannon-Prewitt radii ) and high charge density contribute to strong Lewis acidity, enhancing its catalytic efficiency. Lu(CF₃SO₃)₃ is also employed in structural studies of aqueous solutions, where its hydration complex ([Lu(H₂O)ₙ]³⁺) is stabilized at low pH using trifluoromethanesulfonic acid .

Vorbereitungsmethoden

Lutetium(III) trifluoromethanesulfonate can be synthesized by reacting lutetium metal with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Analyse Chemischer Reaktionen

Lutetium(III) trifluoromethanesulfonate is primarily used as a catalyst in organic synthesis. It can catalyze a variety of reactions, including:

Oxidation Reactions: It can facilitate the oxidation of organic substrates.

Reduction Reactions: It can also be involved in reduction processes.

Substitution Reactions: It is effective in promoting substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common reagents used in these reactions include organic substrates, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and substrates used.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Lutetium(III) trifluoromethanesulfonate is predominantly used as a catalyst in organic synthesis. Its ability to facilitate chemical reactions makes it valuable in:

- Formation of Carbon-Carbon Bonds : It catalyzes various reactions that form carbon-carbon bonds, crucial for building complex organic molecules.

- Synthesis of Heterocyclic Compounds : Lutetium triflate is effective in synthesizing heterocycles, which are important in pharmaceuticals and agrochemicals .

- Polymer Synthesis : It plays a role in the synthesis of polymers and polymer-inorganic nanocomposites, enhancing material properties and functionalities .

Metal-Organic Frameworks

This compound is utilized in the preparation of metal-organic frameworks (MOFs). These frameworks are significant for their applications in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

Nanotechnology Applications

Recent studies have indicated the potential of lutetium triflate in nanotechnology, particularly in the development of thin films and nanoparticles. These applications are relevant in solar energy conversion and water treatment technologies .

Data Table: Summary of Applications

Case Study 1: Catalytic Reactions

In a study published by Chatterjee et al., lutetium triflate was employed to catalyze the synthesis of complex organic molecules through carbon-carbon bond formation. The results demonstrated enhanced reaction rates and yields compared to traditional catalysts, showcasing its effectiveness in organic chemistry .

Case Study 2: Metal-Organic Frameworks

Research on metal-organic frameworks incorporating lutetium triflate revealed that these materials exhibited exceptional gas adsorption properties. The study highlighted the tunability of the framework's structure by varying the metal center, indicating significant potential for applications in environmental remediation and energy storage .

Wirkmechanismus

The mechanism by which lutetium(III) trifluoromethanesulfonate exerts its catalytic effects involves the activation of substrates through coordination with the lutetium ion. This coordination facilitates the reaction by lowering the activation energy and stabilizing transition states. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1: Molecular and Ionic Properties of Selected Triflates

Key Observations :

- Ionic Radius : Lu³⁺ has the smallest ionic radius among lanthanides, leading to higher Lewis acidity compared to La³⁺ or Ce³⁺ . Scandium(III) triflate, despite its smaller ionic radius, is less commonly used due to cost and handling challenges .

- Hygroscopicity : Lu(CF₃SO₃)₃ and Sc(CF₃SO₃)₃ are highly hygroscopic, requiring anhydrous storage, while La(CF₃SO₃)₃ is more stable in ambient conditions .

Key Observations :

- Lu(CF₃SO₃)₃ provides comparable yields to Indium(III) and Copper(II) triflates but is less efficient in reaction speed .

- La(CF₃SO₃)₃, with a larger ionic radius, exhibits lower catalytic activity, likely due to reduced Lewis acidity .

Solubility and Volumetric Properties

Studies on standard partial molar volumes in solvents like DMF, water, and methanol reveal:

- Lu³⁺ exhibits lower partial molar volumes than La³⁺ or Gd³⁺ due to its compact hydration shell .

- Sc³⁺, despite its smaller size, shows anomalous volumetric behavior in organic solvents, attributed to stronger solvent-ion interactions .

Table 3: Hazard Profiles of Selected Triflates

Key Observations :

Biologische Aktivität

Lutetium(III) trifluoromethanesulfonate, commonly referred to as lutetium triflate, is a rare earth metal compound that has garnered attention for its potential biological applications, particularly in the field of organic synthesis and catalysis. This article explores its biological activity, mechanisms of action, applications in research, and safety considerations.

Overview of this compound

- Chemical Formula : CFLuOS

- Molecular Weight : 622.17 g/mol

- CAS Number : 126857-69-0

Lutetium triflate is primarily utilized as a catalyst in various organic reactions, contributing to the synthesis of biologically active compounds. Its unique properties make it a valuable tool in chemical research and industrial applications.

Catalytic Properties

This compound acts as a catalyst in several types of chemical reactions:

- Aldol Reactions : Facilitates the formation of carbon-carbon bonds.

- Diels-Alder Reactions : Promotes cycloaddition processes.

- Oxidation and Reduction Reactions : Involved in electron transfer processes.

The compound enhances reaction rates without being consumed, allowing for efficient synthesis pathways. Its catalytic efficiency is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .

Biochemical Pathways

The specific biochemical pathways influenced by lutetium triflate vary depending on the substrates involved in the reactions it catalyzes. For example, in the synthesis of complex organic molecules, it can facilitate the formation of new functional groups that may exhibit biological activity.

Applications in Scientific Research

This compound has a wide range of applications across various fields:

- Organic Synthesis : Used extensively for synthesizing pharmaceuticals and other biologically active compounds.

- Material Science : Employed in producing advanced materials due to its catalytic properties.

- Biological Research : Its role in synthesizing compounds with potential therapeutic effects is being explored .

Case Studies and Research Findings

Several studies have investigated the biological implications of lutetium triflate:

- Synthesis of Anticancer Agents :

- Enantioselective Reactions :

-

Polymer Chemistry :

- Lutetium triflate has been utilized in polymerization processes, contributing to the development of new materials with specific mechanical and thermal properties.

Safety and Toxicological Information

While this compound is valuable for research and industrial applications, safety considerations are paramount:

- Hazards : The compound may cause respiratory irritation and serious eye irritation upon exposure. It is recommended to avoid inhalation and contact with skin or eyes .

- Handling Precautions : Use appropriate personal protective equipment (PPE), including gloves and goggles. Ensure adequate ventilation when handling the compound .

Comparative Analysis with Similar Compounds

| Compound | Catalytic Activity | Stability | Applications |

|---|---|---|---|

| This compound | High | Water-tolerant | Organic synthesis, Material science |

| Ytterbium(III) Trifluoromethanesulfonate | Moderate | Stable | Catalysis |

| Erbium(III) Trifluoromethanesulfonate | Low | Less stable | Limited applications |

Lutetium triflate stands out among rare earth metal triflates due to its superior catalytic activity and stability under various conditions .

Q & A

Q. What are the critical safety protocols for handling Lutetium(III) trifluoromethanesulfonate in laboratory settings?

Basic Research Focus

this compound is hygroscopic and classified under GHS07 for skin, eye, and respiratory irritation (H315, H319, H335) . Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .

- Storage: Store in airtight containers under dry inert gas (argon or nitrogen) to prevent moisture absorption, which can degrade catalytic activity .

- Spill Management: Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. How can researchers optimize reaction conditions when using this compound as a Lewis acid catalyst?

Advanced Research Focus

The compound’s efficacy in Friedel-Crafts or Diels-Alder reactions depends on:

- Solvent Selection: Anhydrous solvents (e.g., dichloromethane, acetonitrile) minimize hydrolysis. Polar aprotic solvents enhance Lewis acidity .

- Temperature Control: Catalytic activity peaks at 60–80°C, but prolonged heating above 100°C risks decomposition .

- Substrate-to-Catalyst Ratio: Typical ratios range from 1–5 mol%; higher ratios may induce side reactions. Kinetic studies via NMR or HPLC can refine stoichiometry .

Q. What spectroscopic methods are most effective for characterizing this compound?

Basic Research Focus

- FT-IR Spectroscopy: Confirm triflate coordination via asymmetric S-O stretching bands at 1220–1280 cm⁻¹ and symmetric modes at 1020–1080 cm⁻¹ .

- X-ray Diffraction (XRD): Analyze crystallinity; anhydrous forms exhibit distinct peaks at 2θ = 15–25° .

- Elemental Analysis: Quantify lutetium content via ICP-MS, with expected Lu³⁺ concentration ≥98% .

Q. How does the Lewis acidity of this compound compare to other rare-earth triflates?

Advanced Research Focus

Lutetium’s smaller ionic radius (0.977 Å) enhances charge density, increasing Lewis acidity compared to larger lanthanides (e.g., La³⁺: 1.032 Å). Quantitative comparisons:

- Gutmann-Beckett Method: Measure acceptor number (AN) using triethylphosphine oxide (TEPO) as a probe. Lu(OTf)₃ typically exhibits AN > 80, surpassing Sc(OTf)₃ (AN ~75) .

- Catalytic Efficiency: In Mukaiyama aldol reactions, Lu(OTf)₃ achieves ~90% yield vs. 70% for Yb(OTf)₃ under identical conditions .

Q. What strategies resolve discrepancies in reported catalytic efficiencies of this compound?

Advanced Research Focus

Discrepancies often stem from:

- Hydration State: Anhydrous vs. hydrated forms (e.g., Lu(OTf)₃·xH₂O) significantly alter reactivity. Thermogravimetric analysis (TGA) can verify hydration levels .

- Purity Assessment: Trace impurities (e.g., sulfate ions) from synthesis reduce activity. Cross-validate purity via EDX or combustion analysis .

- Reaction Monitoring: Use in situ techniques like Raman spectroscopy to track intermediate formation and adjust kinetic models .

Q. What are the environmental implications of this compound usage, and how can ecotoxicity be assessed?

Advanced Research Focus

Current ecotoxicological data are limited . Mitigation strategies include:

- Biodegradation Studies: Expose the compound to soil microbiota under controlled conditions, monitoring fluoride ion release via ion chromatography.

- Aquatic Toxicity Assays: Use Daphnia magna or zebrafish embryos to determine LC₅₀ values. Preliminary data suggest moderate toxicity (LC₅₀ < 10 mg/L) due to fluoride leaching .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Focus

- DFT Calculations: Model ligand-exchange reactions to predict catalytic pathways. Lu(OTf)₃ exhibits lower activation energy (ΔG‡ ~25 kJ/mol) for esterification vs. Ce(OTf)₃ (ΔG‡ ~30 kJ/mol) .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize solvation shells for enhanced stability .

Q. Notes

Eigenschaften

IUPAC Name |

lutetium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNRSCGHRWJAK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9LuO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459316 | |

| Record name | Lutetium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126857-69-0 | |

| Record name | Lutetium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.